molecular formula C20H23FN2O3S B6536541 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide CAS No. 1040660-25-0

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide

Cat. No.: B6536541
CAS No.: 1040660-25-0
M. Wt: 390.5 g/mol
InChI Key: WNQABFPENNZOOE-UHFFFAOYSA-N
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Description

The compound is a sulfonamide, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are often used in medicinal chemistry and they are found in many types of drugs .


Molecular Structure Analysis

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also contains a 2,2-dimethylpropanoyl group and a 4-fluoro-2-methylbenzene group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the indole group, and the 2,2-dimethylpropanoyl group. The exact reactions it could undergo would depend on the conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. Given the presence of a sulfonamide group, it could potentially be explored for use in medicinal chemistry .

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-13-11-15(21)6-8-18(13)27(25,26)22-16-7-5-14-9-10-23(17(14)12-16)19(24)20(2,3)4/h5-8,11-12,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQABFPENNZOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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